2-(2-tert-butylquinazolin-4-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide
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Overview
Description
2-(2-tert-butylquinazolin-4-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-tert-butylquinazolin-4-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide typically involves multiple steps, starting with the preparation of the quinazoline core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The tert-butyl group is introduced via alkylation reactions, while the sulfanyl linkage is formed through thiolation reactions. The final step involves the coupling of the furan moiety to the acetamide group, often using coupling reagents like EDCI or DCC in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
2-(2-tert-butylquinazolin-4-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazoline core can be reduced under hydrogenation conditions to yield dihydroquinazoline derivatives.
Substitution: The furan moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas, palladium on carbon
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2)
Major Products
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Dihydroquinazoline derivatives
Substitution: Nitrated or halogenated furan derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-(2-tert-butylquinazolin-4-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The quinazoline core may interact with enzymes or receptors, while the sulfanyl and furan moieties could contribute to its binding affinity and specificity. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-oxo-3-phenylthiazolidin-2-ylidene)acetamide
- 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide
- 2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide
Uniqueness
2-(2-tert-butylquinazolin-4-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide stands out due to its unique combination of a quinazoline core, a tert-butyl group, a sulfanyl linkage, and a furan moiety. This combination imparts unique chemical and biological properties that are not commonly found in other similar compounds .
Properties
Molecular Formula |
C19H21N3O2S |
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Molecular Weight |
355.5 g/mol |
IUPAC Name |
2-(2-tert-butylquinazolin-4-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C19H21N3O2S/c1-19(2,3)18-21-15-9-5-4-8-14(15)17(22-18)25-12-16(23)20-11-13-7-6-10-24-13/h4-10H,11-12H2,1-3H3,(H,20,23) |
InChI Key |
PDZLTDLPVQRUCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC2=CC=CC=C2C(=N1)SCC(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
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